Calcium fosfomycin(1-) hydrogen 3-methyloxiran-2-ylphosphonate
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Overview
Description
Calcium fosfomycin is a calcium salt form of fosfomycin, a broad-spectrum antibiotic. Fosfomycin was discovered in 1969 and is known for its unique mechanism of action, which involves inhibiting the initial step in bacterial cell wall synthesis. This compound is particularly effective against both Gram-positive and Gram-negative bacteria, making it a valuable tool in the treatment of various bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of calcium fosfomycin involves the synthesis of fosfomycin followed by its conversion to the calcium salt. One common method involves the enantioselective hydrogenation of β-oxophosphonates to produce (1R,2S)-threo-bromohydrin, which is then converted to fosfomycin . The calcium salt is obtained by reacting fosfomycin with calcium chloride under controlled conditions .
Industrial Production Methods: Industrial production of calcium fosfomycin typically involves large-scale chemical synthesis. The process includes the preparation of fosfomycin through chemical synthesis, followed by its conversion to the calcium salt using calcium chloride. The final product is then purified and dried to obtain calcium fosfomycin in its desired form .
Chemical Reactions Analysis
Types of Reactions: Calcium fosfomycin undergoes various chemical reactions, including:
Oxidation: Fosfomycin can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the epoxide ring of fosfomycin.
Substitution: Substitution reactions can occur at the phosphonic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and thiols.
Major Products Formed: The major products formed from these reactions include various derivatives of fosfomycin, which can have different pharmacological properties and applications .
Scientific Research Applications
Calcium fosfomycin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying phosphonic acid derivatives and their reactions.
Biology: Calcium fosfomycin is used to study bacterial cell wall synthesis and the mechanisms of antibiotic resistance.
Mechanism of Action
Calcium fosfomycin exerts its antibacterial effects by inhibiting the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA). This enzyme is crucial for the synthesis of peptidoglycan, an essential component of the bacterial cell wall. By binding covalently to a cysteine residue in the active site of MurA, calcium fosfomycin prevents the formation of peptidoglycan, leading to bacterial cell death .
Comparison with Similar Compounds
Fosfomycin Trometamol: Another salt form of fosfomycin with higher bioavailability compared to calcium fosfomycin.
Fosfomycin Disodium: A hydrophilic salt form used for parenteral administration.
Uniqueness: Calcium fosfomycin is unique due to its specific formulation for oral administration and its effectiveness against a broad spectrum of bacteria. Its ability to inhibit bacterial cell wall synthesis through a novel mechanism makes it a valuable antibiotic, especially in the treatment of infections caused by multidrug-resistant bacteria .
Properties
Molecular Formula |
C6H12CaO8P2 |
---|---|
Molecular Weight |
314.18 g/mol |
IUPAC Name |
calcium;hydroxy-[(2R,3S)-3-methyloxiran-2-yl]phosphinate;hydroxy-(3-methyloxiran-2-yl)phosphinate |
InChI |
InChI=1S/2C3H7O4P.Ca/c2*1-2-3(7-2)8(4,5)6;/h2*2-3H,1H3,(H2,4,5,6);/q;;+2/p-2/t2-,3+;;/m0../s1 |
InChI Key |
DFBPVXQYQJJUMW-JSTPYPERSA-L |
Isomeric SMILES |
C[C@H]1[C@H](O1)P(=O)(O)[O-].CC1C(O1)P(=O)(O)[O-].[Ca+2] |
Canonical SMILES |
CC1C(O1)P(=O)(O)[O-].CC1C(O1)P(=O)(O)[O-].[Ca+2] |
Origin of Product |
United States |
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